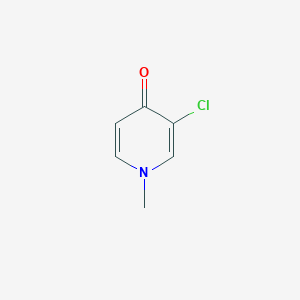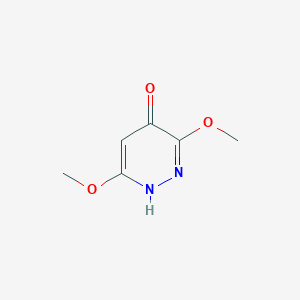
2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride
Descripción general
Descripción
2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is provided in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is 237.65 . The SMILES string representation is Cl.FC(F)(F)c1ccccc1C2CNC2 . The InChI representation is 1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- 2-Aryl-3,3-dichloroazetidines, related to the azetidine class, have been synthesized, demonstrating potential for creating diverse azaheterocycles. This process involves reduction, cycloaddition, and reactions with bases leading to various aziridines and aminopropanes (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- A study on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the compound , shows their utility in synthesizing trifluoromethyl-containing aminopropanes and other compounds, highlighting the versatility of azetidine derivatives (Dao Thi et al., 2018).
Chemical Structure and Stability
- Research into the synthesis of azetidines, including compounds like 3-amino-2-phenylazetidine, reveals insights into the stability and structural properties of these compounds, which can be critical for their applications in various chemical syntheses (Wells & Tarwater, 1971).
Application in Drug Discovery
- Azetidines, including derivatives like 1-alkyl-2-(trifluoromethyl)azetidines, have been investigated for their reactivity and potential applications in drug discovery, especially in the development of constrained azaheterocycles (Kenis et al., 2012).
- The synthesis of 3,3-Diarylazetidines has shown their potential in accessing underexplored chemical spaces, crucial for innovative drug discovery. These compounds can be further modified to create drug-like compounds (Denis et al., 2018).
Antibacterial and Antitubercular Activities
- Novel trihydroxy benzamido azetidin-2-one derivatives, related to azetidine compounds, have been synthesized and demonstrated significant antimicrobial and antitubercular activities, suggesting the potential of azetidine derivatives in combating bacterial infections (Ilango & Arunkumar, 2011).
Azetidine Derivatives as Intermediates
- Azetidine derivatives have been utilized as intermediates in various syntheses, illustrating their versatility in chemical reactions and potential applications in producing a range of bioactive molecules (Nagavolu et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-9;/h1-3,6,9,14H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBKBSXFLAUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[2-(dimethylamino)phenyl]benzoate](/img/structure/B1431615.png)








